molecular formula C7H15NO2 B8745237 2-[(Propan-2-ylideneamino)oxy]butan-1-ol CAS No. 5001-43-4

2-[(Propan-2-ylideneamino)oxy]butan-1-ol

Cat. No.: B8745237
CAS No.: 5001-43-4
M. Wt: 145.20 g/mol
InChI Key: XDXCRFIJAXPDLL-UHFFFAOYSA-N
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Description

2-[(Propan-2-ylideneamino)oxy]butan-1-ol is a secondary alcohol derivative featuring a propan-2-ylideneamino oxy substituent at the second carbon of the butan-1-ol backbone. This compound combines hydroxyl and imine-functionalized ether groups, imparting unique physicochemical properties.

Properties

CAS No.

5001-43-4

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

2-(propan-2-ylideneamino)oxybutan-1-ol

InChI

InChI=1S/C7H15NO2/c1-4-7(5-9)10-8-6(2)3/h7,9H,4-5H2,1-3H3

InChI Key

XDXCRFIJAXPDLL-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)ON=C(C)C

Origin of Product

United States

Comparison with Similar Compounds

The following compounds are structurally or functionally related to 2-[(Propan-2-ylideneamino)oxy]butan-1-ol, enabling a detailed comparison of key properties:

Structural Analogs

(a) 2-(Propan-2-ylamino)butan-1-ol (CAS 51977-18-5)
  • Molecular Formula: C₇H₁₇NO
  • Molecular Weight : 131.22 g/mol
  • XLogP3 : 0.9
  • Hydrogen Bonding: 2 donors, 2 acceptors
  • Key Features: Primary alcohol with a secondary amine substituent. The absence of an oxy group reduces polarity compared to the target compound. Higher hydrogen bond donor capacity may enhance solubility in polar solvents .
(b) 2-(Thiophen-2-ylmethylamino)butan-1-ol (CAS 156543-22-5)
  • Molecular Formula: C₉H₁₅NOS
  • Molecular Weight : 185.29 g/mol
  • XLogP3 : 1.3
  • Hydrogen Bonding: 2 donors, 3 acceptors
  • The thiophene group introduces unique reactivity, such as susceptibility to electrophilic substitution .
(c) 4-(Propan-2-ylamino)butan-1-ol (CAS 42042-71-7)
  • Molecular Formula: C₇H₁₇NO
  • Molecular Weight : 131.22 g/mol
  • Key Features: Positional isomer of 2-(propan-2-ylamino)butan-1-ol, with the amino group at the 4th carbon. This structural variation impacts boiling points and solubility due to differences in hydrogen-bonding accessibility .

Functional Group Influence on Properties

Boiling Points and Branching Effects
  • General Trend : Longer carbon chains increase boiling points, while branching reduces them. For example, butan-1-ol (primary, unbranched) has a higher boiling point than butan-2-ol (secondary, branched) .
  • However, the oxy group may enhance intermolecular hydrogen bonding, offsetting this effect.
Hydrogen Bonding and Solubility
  • This compound: Likely exhibits moderate polarity due to both hydroxyl and imine-ether groups. Predicted hydrogen bond donors/acceptors: 2 donors (OH and NH) and 3 acceptors (O, N, O).
  • Comparison: The thiophene analog (2 donors, 3 acceptors) shows higher lipophilicity, reducing water solubility compared to the target compound .
Reactivity
  • Imine Group: The propan-2-ylideneamino moiety in the target compound may confer reactivity toward hydrolysis or nucleophilic attack, differing from the stable amine groups in analogs .
  • Thiophene Influence: Sulfur in 2-(thiophen-2-ylmethylamino)butan-1-ol enables participation in resonance and electrophilic reactions, absent in the target compound .

Data Table: Comparative Properties

Compound Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond (Donors/Acceptors) Key Functional Groups
This compound C₇H₁₅NO₂ 145.20 (calculated) ~1.2 2 / 3 Hydroxyl, imine-ether
2-(Propan-2-ylamino)butan-1-ol C₇H₁₇NO 131.22 0.9 2 / 2 Hydroxyl, secondary amine
2-(Thiophen-2-ylmethylamino)butan-1-ol C₉H₁₅NOS 185.29 1.3 2 / 3 Hydroxyl, thiophene, amine
4-(Propan-2-ylamino)butan-1-ol C₇H₁₇NO 131.22 ~0.8 2 / 2 Hydroxyl, primary amine

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